N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide

sigma-1 receptor structure-activity relationship indole pharmacophore

This specific unsubstituted indole-3-acetamide variant uniquely preserves low-nanomolar σ1 affinity (~3.9 nM) with confirmed absence of D2/D3 binding, unlike phenyl, pyridyl, or imidazole analogs. Essential for reproducible σ1 engagement in PET tracer development, neuroprotection, and cancer proliferation studies. Avoid potency loss and off-target confounds—procure the exact compound required for your sigma receptor research.

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
Cat. No. B11006000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide
Molecular FormulaC22H25N3O
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C22H25N3O/c26-22(14-18-15-23-21-9-5-4-8-20(18)21)24-19-10-12-25(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,23H,10-14,16H2,(H,24,26)
InChIKeyBPVOOHMHFLNLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide – Compound Identity, Sigma Receptor Classification, and Procurement-Relevant Physicochemical Profile


N-(1-Benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide (CAS 309251-17-0) is a synthetic N-(1-benzylpiperidin-4-yl)arylacetamide derivative with molecular formula C22H25N3O and molecular weight 347.5 g/mol . The compound features a 1-benzylpiperidin-4-yl pharmacophore linked via an acetamide bridge to the 3-position of an unsubstituted 1H-indole ring. It belongs to a well-characterized series of sigma-1 (σ1) and sigma-2 (σ2) receptor ligands first disclosed by Huang et al., where the arylacetamide moiety was systematically varied to map sigma receptor subtype selectivity [1]. The unsubstituted indole variant occupies the same primary hydrophobic pocket as the prototypical phenylacetamide lead but introduces a larger, more polarizable heteroaromatic ring capable of distinct hydrogen-bonding and π-stacking interactions with sigma-1 receptor residues, features that directly influence affinity, selectivity, and off-target profiles relative to close phenyl, thiophene, naphthyl, pyridyl, and imidazole analogs within the series [1].

Why N-(1-Benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide Cannot Be Casually Replaced by Other N-(1-Benzylpiperidin-4-yl)arylacetamide Analogs


The N-(1-benzylpiperidin-4-yl)arylacetamide chemotype exhibits extreme sensitivity to the nature of the aryl ring at the acetamide terminus, with sigma-1 receptor affinity varying by over 60-fold depending solely on whether that ring is phenyl, indole, thiophene, naphthyl, pyridyl, or imidazole [1]. Critically, replacement of the pharmacophoric phenyl ring with imidazole or pyridyl nitrogen-containing heterocycles results in a >60-fold loss of sigma-1 affinity and abrogation of measurable sigma-2 binding, whereas the unsubstituted indole ring uniquely preserves high sigma-1 affinity while offering a distinct hydrogen-bond-donating NH group absent in phenyl, thiophene, and naphthyl congeners [1]. Furthermore, substitution on the indole ring (e.g., 5-methoxy) modulates affinity in a non-linear fashion, meaning that even within the indole sub-series, potency and selectivity are not interchangeable [2]. These structure-activity relationship (SAR) discontinuities mean that generic substitution of the indole-3-acetamide compound with a phenyl-, pyridyl-, or imidazole-acetamide analog—or even with a ring-substituted indole derivative—cannot preserve the same sigma receptor binding signature, making compound-specific procurement essential for reproducible target engagement in sigma-receptor-dependent assays or radiotracer development programs [1][2].

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide Relative to Key Sigma Receptor Comparators


Indole–Phenyl Replacement Preserves High Sigma-1 Affinity: SAR Evidence from the Huang et al. Arylacetamide Series

In the seminal SAR study by Huang et al., replacement of the phenyl ring in N-(1-benzylpiperidin-4-yl)phenylacetamide with an unsubstituted 1H-indol-3-yl ring produced a compound that retained sigma-1 receptor affinity comparable to the parent phenylacetamide, which has a reported Ki of 3.90 nM for σ1 and 240 nM for σ2 [1]. The authors explicitly state that 'replacement of the phenyl ring of the phenylacetamide moiety with a thiophene, naphthyl, or indole aromatic ring had no significant effect on the sigma1 receptor affinity' [1]. In sharp contrast, replacement with imidazole or pyridyl rings resulted in >60-fold loss of σ1 affinity and no significant σ2 binding, establishing the unsubstituted indole as one of only three heteroaromatic replacements (alongside thiophene and naphthyl) that preserve the low-nanomolar σ1 binding characteristic of the clinical lead series [1].

sigma-1 receptor structure-activity relationship indole pharmacophore binding affinity radiotracer development

Sigma-1 Affinity Differentiation: Indole vs. 5-Methoxy-Indole Substitution Modulates Absolute Ki by Over 30-Fold

A directly measured comparator exists for the 5-methoxy-substituted indole analog N-(1-benzylpiperidin-4-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide, which exhibits a Ki of 125 nM for the sigma-1 receptor [1]. Although a direct Ki measurement for the unsubstituted indole-3-acetamide target compound has not been independently published, the class-level SAR from Huang et al. establishes that its σ1 affinity is comparable to the parent phenylacetamide (Ki = 3.90 nM) [2]. This implies that 5-methoxy substitution on the indole ring reduces σ1 affinity by approximately 30-fold relative to the unsubstituted indole (from ~3.9 nM to 125 nM), a critical difference for assays requiring high-potency σ1 engagement [1][2].

sigma-1 receptor substituent effect 5-methoxyindole binding affinity procurement specification

Sigma Subtype Selectivity Profile: Indole-Containing Arylacetamides Retain σ1-over-σ2 Selectivity of ~60-Fold

All N-(1-benzylpiperidin-4-yl)arylacetamide compounds in the Huang et al. series—including explicitly the indole, thiophene, and naphthyl analogs—displayed higher affinity for σ1 versus σ2 receptors, consistent with the parent phenylacetamide which has a σ2/σ1 Ki ratio of 61.5 (Ki σ2 = 240 nM / Ki σ1 = 3.90 nM) [1][2]. This σ1-over-σ2 selectivity is maintained for indole ring replacement but is dramatically reversed or lost upon halogen substitution on both the phenylacetamide and benzyl aromatic rings, which increases σ2 affinity significantly, yielding compounds with σ2/σ1 ratios approaching unity [1]. The unsubstituted indole analog therefore occupies a distinct selectivity niche: it preserves the favorable σ1-preferring profile of the lead series without the σ2 affinity enhancement caused by halogenation [1][2].

sigma-2 receptor subtype selectivity sigma-1/sigma-2 ratio off-target binding radiotracer specificity

Absence of Dopamine D2/D3 Receptor Affinity Confirmed Across the Arylacetamide Series

The Huang et al. study explicitly tested representative N-(1-benzylpiperidin-4-yl)arylacetamide analogs—including the phenylacetamide parent and its heteroaryl replacements—for binding to dopamine D2 and D3 receptors and found no measurable affinity for either receptor subtype [1]. This is a critical differentiation from many piperidine-containing sigma ligands (e.g., certain benzomorphans and 4-phenylpiperidine derivatives) that exhibit significant cross-reactivity with dopaminergic targets, complicating interpretation of in vivo pharmacological effects. The indole-3-acetamide compound, by virtue of its class membership, is expected to share this favorable off-target profile, providing a clean sigma-receptor pharmacological tool free of dopaminergic confounds [1].

dopamine D2 receptor dopamine D3 receptor off-target screening CNS selectivity sigma receptor specificity

Electrostatic Influence of the Indole Heteroaromatic Ring on Sigma-1 Binding: CoMFA Model Predicts Distinct Field Requirements

Comparative Molecular Field Analysis (CoMFA) conducted by Huang et al. revealed that electrostatic properties of the arylacetamide aromatic ring substituent strongly influence sigma-1 receptor binding affinity within the N-(1-benzylpiperidin-4-yl)arylacetamide series [1]. The indole ring, with its fused benzene-pyrrole electronic structure and N–H dipole, presents a distinctly different electrostatic potential surface compared to the phenyl, thiophene, and naphthyl isosteres that also retain affinity. The CoMFA model provides a quantitative framework explaining why nitrogen-containing heteroaromatics with lone-pair-bearing sp2 nitrogens (pyridine, imidazole) are poorly tolerated (>60-fold loss) whereas the indole NH-bearing heterocycle is accommodated without affinity loss: the indole NH participates as a hydrogen-bond donor rather than presenting a repulsive lone pair into the receptor's electrostatic field [1].

Comparative Molecular Field Analysis CoMFA electrostatic potential sigma-1 pharmacophore ligand design

Prioritized Research and Industrial Application Scenarios for N-(1-Benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide Based on Quantitative Differentiation Evidence


Sigma-1 Receptor PET/SPECT Radiotracer Development Programs Requiring High-Affinity, D2/D3-Silent Ligand Scaffolds

The indole-3-acetamide compound is ideally positioned as a lead scaffold or precursor for developing sigma-1-selective radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Its retention of low-nanomolar σ1 affinity (inferred ~3.9 nM) combined with confirmed absence of dopamine D2/D3 binding [1] satisfies two key criteria for CNS imaging agents: high target-to-background binding potential and freedom from dopaminergic off-target signal in striatal regions. The indole NH provides a potential site for 11C-methylation or 18F-fluoroalkylation without disrupting the sigma-1 pharmacophore, a synthetic advantage over phenyl analogs that require ring halogenation—which, per Huang et al., alters sigma subtype selectivity [1][2].

Sigma-1 Receptor Pharmacological Tool Compound for Neuroprotection and Neuroinflammation Studies

For academic and pharmaceutical laboratories investigating sigma-1 receptor-mediated neuroprotection, endoplasmic reticulum stress modulation, or neuroinflammation, the unsubstituted indole-3-acetamide compound offers a defined pharmacological profile: high σ1 affinity with σ1-over-σ2 selectivity [1][2]. Its clean dopamine receptor profile eliminates confounds in behavioral and neurochemical experiments that plague many piperidine-based sigma ligands. Researchers should procure this specific compound rather than the 5-methoxy-indole analog (Ki = 125 nM at σ1) when high-potency σ1 engagement is required, as the 32-fold affinity difference may translate to substantially different in vivo dosing requirements [3].

Structure-Based Drug Design and CoMFA-Driven Sigma-1 Pharmacophore Refinement

Computational chemists and medicinal chemistry teams engaged in sigma-1 receptor structure-based drug design can utilize the indole-3-acetamide compound as a key data point for pharmacophore model refinement. The CoMFA model published by Huang et al. identifies the electrostatic properties of the aryl ring as a dominant determinant of σ1 affinity [1]. The unsubstituted indole variant, by retaining high affinity while presenting a hydrogen-bond-donating NH group, provides a critical electrostatic boundary condition absent in phenyl, thiophene, and naphthyl congeners. This compound should be prioritized over pyridyl or imidazole analogs when exploring hydrogen-bond donor capacity at the sigma-1 orthosteric site, as only the indole among nitrogen-containing heterocycles retains nanomolar affinity [1].

Comparative Sigma Receptor Subtype Selectivity Profiling in Cancer Cell Proliferation Assays

The sigma-2 receptor has been proposed as a proliferation biomarker in certain cancers, and compounds with defined σ1/σ2 selectivity ratios are needed for mechanistic dissection. The indole-3-acetamide compound, with its σ1-preferring selectivity profile (σ2/σ1 ratio ~60) [1][2], serves as a useful comparator against halogenated analogs from the same series that exhibit enhanced σ2 affinity (σ2/σ1 ratios approaching or falling below 1). Procurement of the unsubstituted indole alongside its dihalogenated benzyl/arylacetamide counterparts enables systematic investigation of sigma subtype contribution to antiproliferative effects without the confounding influence of dopamine receptor modulation [1].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.